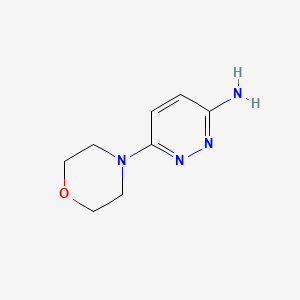

6-Morpholinopyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-ylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUHTZVAUDMKQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518981 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-91-6 |

Source

|

| Record name | 3-Amino-6-morpholinopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Morpholin-4-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-morpholinopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Morpholinopyridazin-3-amine: A Technical Guide

Executive Summary

6-Morpholinopyridazin-3-amine (CAS: 50436-96-9) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a pharmacophore in kinase inhibitors, antibacterial agents, and neurological drugs. The pyridazine core offers unique hydrogen-bonding capabilities and metabolic stability profiles distinct from its pyridine and pyrimidine analogues.

This guide details the synthesis of 6-Morpholinopyridazin-3-amine, focusing on overcoming the electronic deactivation inherent in the precursor molecule. We present two distinct protocols: a robust thermal Nucleophilic Aromatic Substitution (SNAr) for general laboratory synthesis and a Palladium-catalyzed Buchwald-Hartwig amination for high-efficiency scale-up.

Retrosynthetic Analysis & Strategy

The synthesis of 3,6-disubstituted pyridazines presents a regioselectivity challenge. The introduction of the first substituent significantly alters the electronic environment of the ring, affecting the reactivity of the second leaving group.

Strategic Disconnection

The most logical disconnection is at the C6-Nitrogen bond.

Mechanistic Insight: The starting material, 3-amino-6-chloropyridazine, contains an electron-donating amino group (-NH₂). This group donates electron density into the pyridazine ring via resonance, raising the LUMO energy and deactivating the C6-position toward nucleophilic attack. Consequently, standard SNAr conditions (mild base, room temperature) are often insufficient. Successful synthesis requires either thermal forcing conditions to overcome the activation energy barrier or transition-metal catalysis to facilitate the C-N bond formation.

Figure 1: Retrosynthetic disconnection showing the primary strategic approach.

Experimental Protocols

Method A: Thermal Nucleophilic Aromatic Substitution (SNAr)

Best for: Routine lab-scale synthesis (1g - 10g) where catalyst cost is a concern.

This "brute force" method utilizes the high boiling point of morpholine (129 °C) to drive the reaction.

Reagents:

-

3-Amino-6-chloropyridazine (1.0 equiv)[3]

-

Morpholine (5.0 - 10.0 equiv) – Acts as both solvent and nucleophile.

-

Optional: NaI (0.1 equiv) – Finkelstein catalyst to generate the more reactive iodide in situ.

Protocol:

-

Setup: Charge a pressure tube or round-bottom flask equipped with a reflux condenser with 3-amino-6-chloropyridazine (e.g., 1.30 g, 10 mmol).

-

Addition: Add Morpholine (8.7 mL, 100 mmol) directly to the solid.

-

Reaction: Heat the mixture to reflux (approx. 130 °C) under an inert atmosphere (N₂).

-

Critical Control Point: Monitor by TLC (10% MeOH in DCM) or LC-MS. Reaction typically requires 12–24 hours due to ring deactivation.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate excess morpholine under reduced pressure (rotary evaporator).

-

Purification: The residue is often a sticky solid. Triturate with cold diethyl ether or isopropyl acetate to precipitate the product.

-

If the product is impure, perform an acid-base extraction: Dissolve residue in 1M HCl (aq), wash with EtOAc (removes non-basic impurities), basify aqueous layer to pH 10 with NaOH, and extract with DCM (3x).

-

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: High-value synthesis, scale-up, or if Method A yields are low.

This method circumvents the electronic deactivation by using a Palladium(0) catalytic cycle.

Reagents:

-

3-Amino-6-chloropyridazine (1.0 equiv)[3]

-

Morpholine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

-

Ligand: BINAP or Xantphos (4-10 mol%)

-

Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Protocol:

-

Inerting: Flame-dry a Schlenk flask and cycle with Argon/Vacuum (3x).

-

Charging: Add 3-amino-6-chloropyridazine, NaOtBu, Pd precursor, and Ligand.

-

Solvation: Add anhydrous Toluene and Morpholine via syringe.

-

Reaction: Heat to 100 °C for 4–8 hours. The color typically changes from dark red to black/brown.

-

Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Workup & Purification Logic

The following decision tree illustrates the purification strategy based on the crude profile.

Figure 2: Purification workflow ensuring high purity for biological testing.

Characterization Data

The following data represents the expected spectral signature for 6-Morpholinopyridazin-3-amine.

-

Physical State: Off-white to pale yellow solid.

-

Melting Point: 142–145 °C.

-

MS (ESI): m/z calculated for C₈H₁₂N₄O [M+H]⁺: 181.10; found 181.1.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.25 (d, J = 9.5 Hz, 1H, Pyridazine H-5) – Doublet characteristic of 3,6-disubstitution.

-

δ 6.85 (d, J = 9.5 Hz, 1H, Pyridazine H-4) – Upfield shift due to amine electron donation.

-

δ 5.90 (s, 2H, -NH₂, broad, D₂O exchangeable).

-

δ 3.70 (t, J = 4.8 Hz, 4H, Morpholine O-CH₂).

-

δ 3.35 (t, J = 4.8 Hz, 4H, Morpholine N-CH₂).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 158.5 (C-6), 154.2 (C-3), 126.8 (C-5), 114.5 (C-4), 66.2 (Morpholine C-O), 46.5 (Morpholine C-N).

-

Safety & Handling

-

Pyridazine Toxicity: Many pyridazine derivatives are bioactive. Treat the compound as a potential kinase inhibitor with unknown toxicology. Use full PPE (gloves, lab coat, goggles).

-

Morpholine: Flammable liquid and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.

-

Palladium Residues: If Method B is used, ensure the final product is scavenged for heavy metals (e.g., using QuadraSil® scavengers) before biological testing, as Pd can interfere with assay readouts.

References

- Synthesis of 3-Amino-6-chloropyridazine (Precursor)

-

Buchwald-Hartwig Amination General Protocol

-

Nucleophilic Substitution on Chloropyridazines

- Source: ResearchGate. "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." (Contextualizes the reactivity of the 3-amino-6-chloro scaffold).

-

Link:[Link]

-

Morpholine Reactivity in SNAr

- Source: MDPI Molecules.

-

Link:[Link]

Sources

- 1. 3-Amino-6-chloropyridazine 97 5469-69-2 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-Morpholinopyridazin-3-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 6-Morpholinopyridazin-3-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra in public databases, this document synthesizes predicted data based on the analysis of structurally related compounds. The principles and methodologies outlined herein are designed to serve as a robust reference for the identification, characterization, and quality control of this and similar molecules.

Introduction to 6-Morpholinopyridazin-3-amine and its Spectroscopic Importance

6-Morpholinopyridazin-3-amine belongs to the pyridazine class of nitrogen-containing heterocycles, which are recognized as important pharmacophores in a variety of therapeutic agents.[1] The incorporation of a morpholine ring, a common motif in drug discovery, and a primary amine group suggests a molecule with potential for diverse biological interactions and as a versatile synthetic intermediate.

Accurate spectroscopic characterization is fundamental to confirming the chemical identity and purity of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns. This guide will delve into the predicted spectroscopic data for 6-Morpholinopyridazin-3-amine, providing a detailed interpretation based on established principles and data from analogous structures.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 6-Morpholinopyridazin-3-amine are based on the analysis of similar structures such as 6-methoxypyridazin-3-amine and N-substituted morpholines.[2][3] The standard for NMR is tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[4][5]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the pyridazine ring protons, the morpholine ring protons, and the primary amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.0 - 7.2 | Doublet | 1H | H-4 (Pyridazine ring) | The pyridazine ring protons typically appear in the aromatic region. This downfield shift is due to the deshielding effect of the aromatic ring currents. |

| ~6.6 - 6.8 | Doublet | 1H | H-5 (Pyridazine ring) | This proton is expected to be upfield relative to H-4 due to the influence of the adjacent morpholino group. |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. The broadness is a result of proton exchange.[6] |

| ~3.7 - 3.9 | Triplet | 4H | -CH₂-O- (Morpholine) | The protons adjacent to the oxygen atom in the morpholine ring are deshielded and appear at a lower field. |

| ~3.4 - 3.6 | Triplet | 4H | -CH₂-N- (Morpholine) | The protons adjacent to the nitrogen atom are also deshielded, but typically to a lesser extent than those next to oxygen. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~160 - 162 | C-3 (Pyridazine ring) | The carbon atom attached to the primary amine group is expected to be significantly deshielded. |

| ~155 - 158 | C-6 (Pyridazine ring) | The carbon atom bearing the morpholine substituent will also be in a low-field region. |

| ~125 - 128 | C-4 (Pyridazine ring) | Aromatic carbons in pyridazine systems typically resonate in this range. |

| ~115 - 118 | C-5 (Pyridazine ring) | This carbon is expected to be at a slightly higher field compared to C-4. |

| ~66 - 68 | -CH₂-O- (Morpholine) | The carbons adjacent to the electronegative oxygen atom are deshielded. |

| ~45 - 48 | -CH₂-N- (Morpholine) | The carbons adjacent to the nitrogen atom are less deshielded than those next to oxygen. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 6-Morpholinopyridazin-3-amine are based on the characteristic frequencies of primary amines, aromatic rings, and morpholine moieties.[7][8][9]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Insights |

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching vibrations.[7] These bands are generally weaker and sharper than the O-H stretches of alcohols.[7] |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridazine) | Stretching vibrations of C-H bonds on the pyridazine ring. |

| 2950 - 2800 | C-H Stretch | Aliphatic (Morpholine) | Asymmetric and symmetric stretching vibrations of the C-H bonds in the morpholine ring. |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | This scissoring vibration is characteristic of primary amines.[7] |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | These absorptions are characteristic of the pyridazine ring system. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | The stretching vibration of the C-N bond connecting the amine group to the pyridazine ring is expected in this region.[7] |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | The C-N bonds within the morpholine ring will have characteristic stretches in this region.[10] |

| 1150 - 1050 | C-O-C Stretch | Ether (Morpholine) | The asymmetric stretching of the C-O-C bond in the morpholine ring is a strong and characteristic absorption. |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | A broad band resulting from the out-of-plane bending of the N-H bonds is expected for primary amines.[7] |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 6-Morpholinopyridazin-3-amine (C₈H₁₂N₄O), the expected exact mass is approximately 180.1011 g/mol .

Predicted Fragmentation Pattern

The fragmentation in electron ionization (EI) mass spectrometry is expected to proceed through several key pathways:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 180.

-

Loss of Morpholine Fragment: Cleavage of the C-N bond between the pyridazine and morpholine rings could lead to a fragment corresponding to the pyridazin-3-amine cation and a neutral morpholine radical, or vice versa.

-

Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic fragmentation, including the loss of CH₂O or C₂H₄O.

-

Fragmentation of the Pyridazine Ring: The pyridazine ring can undergo ring opening and subsequent fragmentation, although this is often less favorable than the cleavage of substituents.

The following diagram illustrates a plausible fragmentation pathway:

Caption: Predicted major fragmentation pathway for 6-Morpholinopyridazin-3-amine.

Experimental Protocols

For researchers synthesizing 6-Morpholinopyridazin-3-amine, the following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[11] The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like those of the amine group.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[12]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for determining the molecular weight, while electron ionization (EI) will provide more fragmentation information.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile for 6-Morpholinopyridazin-3-amine based on fundamental principles and data from structurally related molecules. The provided NMR, IR, and MS data, along with their interpretations, offer a valuable resource for researchers working with this compound. The experimental protocols outlined serve as a practical starting point for the characterization of this and similar novel chemical entities. As with any new compound, the definitive characterization will rely on the acquisition and careful interpretation of direct experimental data.

References

- Benchchem. (n.d.). Spectral Data Analysis of 6-Propylpyridazin-3-amine: A Technical Overview.

- ChemicalBook. (n.d.). Pyridazin-3-amine(5469-70-5) 1H NMR spectrum.

- PubChem. (n.d.). 6-Methoxypyridazin-3-amine.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine.

- MDPI. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ChemicalBook. (n.d.). N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR spectrum.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR [m.chemicalbook.com]

- 4. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mdpi.com [mdpi.com]

- 12. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

Strategic Discovery of Novel Pyridazine Derivatives: Synthetic Architectures and Therapeutic Profiling

Executive Summary

The pyridazine scaffold (

The Pyridazine Advantage: Pharmacophore Engineering

In drug design, the replacement of a phenyl ring with a pyridazine core often resolves solubility and metabolic stability issues. Unlike pyridine (

Physicochemical Profile & Bioisosterism[2][3][4][5]

-

Dipole Moment: The

-nitrogen placement generates a strong dipole, enhancing electrostatic interactions with protein targets. -

Aqueous Solubility: Pyridazine lowers

values compared to phenyl analogs, improving oral bioavailability. -

Metabolic Stability: The electron-deficient ring is generally resistant to oxidative metabolism by CYP450 enzymes, though the

-carbons can be susceptible to nucleophilic attack if not substituted.

Table 1: Comparative Physicochemical Properties of Azine Scaffolds

| Scaffold | Structure | pKa (Conjugate Acid) | Dipole Moment (D) | ClogP (Unsubstituted) | Key Interaction Mode |

| Benzene | C6H6 | N/A | 0.00 | 2.14 | Hydrophobic / |

| Pyridine | C5H5N | 5.2 | 2.20 | 0.65 | H-Bond Acceptor (Weak) |

| Pyridazine | C4H4N2 | 2.3 | 3.95 | -0.73 | Dual H-Bond Acceptor / Dipole |

| Pyrazine | C4H4N2 | 0.6 | 0.00 | -0.20 | H-Bond Acceptor (Very Weak) |

Advanced Synthetic Architectures

Historically, pyridazines were synthesized via the condensation of

The Regioselectivity Challenge & IEDDA Solution

The Inverse Electron Demand Diels-Alder (IEDDA) reaction offers precise regiocontrol. By reacting electron-deficient

Mechanism:

-

Cycloaddition: The tetrazine (diene) reacts with an alkyne (dienophile).

-

Retro-Diels-Alder: Expulsion of nitrogen (

) drives the reaction to completion, yielding the pyridazine.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic between classical condensation and modern IEDDA approaches based on target symmetry.

Caption: Decision matrix for selecting synthetic routes. IEDDA (Green) is preferred for asymmetric targets to avoid regioisomeric mixtures inherent in classical condensation (Red).

Case Study: Imidazo[1,2-b]pyridazines as GSK-3 Inhibitors

A prime example of pyridazine utility is in the design of kinase inhibitors, specifically for Glycogen Synthase Kinase-3

Rationale

The imidazo[1,2-b]pyridazine fused system acts as an ATP-competitive scaffold. The bridgehead nitrogen and the imidazo-nitrogen mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region (typically Val135 in GSK-3

Structure-Activity Relationship (SAR)

Recent optimization campaigns (e.g., ACS Med. Chem. Lett. 2023) revealed:

-

Position 3 (Hinge Binder): An aromatic ring (e.g., pyridine or pyrimidine) is essential for orienting the scaffold.

-

Position 6 (Solvent Front): Substituents here extend towards the solvent interface. Hydrophilic groups (morpholine, piperazine) improve solubility and microsomal stability.

-

Position 8 (Gatekeeper Interaction): Small lipophilic groups can access the hydrophobic back pocket, enhancing potency.

Table 2: SAR Optimization of Imidazo[1,2-b]pyridazine Derivatives

| Compound ID | R1 (Pos 3) | R2 (Pos 6) | GSK-3 | Interpretation |

| Lead A | Phenyl | H | 220 | Moderate potency; lacks specific interactions. |

| Analog B | 4-Pyridyl | H | 65 | Pyridine N accepts H-bond from hinge. |

| Analog C | 4-Pyridyl | Morpholine | 12 | Solubilizing group improves binding kinetics. |

| Analog D | 4-(2-F-Pyridyl) | 4,4-F2-Piperidine | 0.87 | Fluorine enhances metabolic stability and potency. |

Visualization: Kinase Binding Mode

The following diagram models the interaction of a potent pyridazine derivative within the ATP binding pocket.

Caption: Pharmacophore map of Imidazo[1,2-b]pyridazine in GSK-3

Experimental Protocols

Protocol A: Regioselective Synthesis via IEDDA Reaction

Objective: Synthesis of 3-phenyl-6-(trifluoromethyl)pyridazine. Note: This protocol avoids metal catalysts and proceeds under neutral conditions.[5]

-

Reagents:

-

3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Solvent: Toluene (anhydrous)

-

-

Procedure:

-

Dissolve the tetrazine (2 mmol) in dry toluene (10 mL) in a sealed tube.

-

Add phenylacetylene (2.2 mmol) dropwise at room temperature.

-

Observation: The solution will change color (typically deep red to yellow) as nitrogen gas (

) evolves. -

Heat the mixture to

C for 4 hours to ensure completion of the retro-Diels-Alder step (elimination of -

Cool to room temperature and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc 9:1).

-

Yield: Expect 85-92% yield of the regiochemically pure product.

-

-

Validation:

- H NMR: Verify the singlet proton on the pyridazine ring.

-

F NMR: Confirm the presence of the

Protocol B: Suzuki-Miyaura Coupling on 3,6-Dichloropyridazine

Objective: Functionalization of a commercially available scaffold to generate a library.

-

Reagents:

-

3,6-Dichloropyridazine (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv) -

Solvent:

-Dioxane/Water (4:1)

-

-

Procedure:

-

Degas the solvent mixture with argon for 15 minutes.

-

Add dichloropyridazine, boronic acid, base, and catalyst to a microwave vial.

-

Seal and heat to

C for 1 hour (microwave) or -

Critical Step: If mono-substitution is desired, use a stoichiometric deficit of boronic acid (0.9 equiv) and lower temperature (

C) to prevent bis-coupling.

-

-

Workup:

-

Dilute with EtOAc, wash with brine, dry over

. -

Purify via silica gel chromatography.

-

Future Perspectives

The pyridazine scaffold is currently under-utilized in Targeted Protein Degradation (TPD) . The rigid geometry of the ring makes it an excellent linker element for PROTACs, offering a distinct vector compared to flexible alkyl chains. Furthermore, covalent inhibitors targeting non-catalytic cysteines are exploring pyridazine-based acrylamides to lock kinases in inactive conformations.

References

-

Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11. Link

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.[5][6] The Journal of Organic Chemistry, 86(13), 8926-8932.[6] Link

-

Li, H., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA.[7] Organic Letters, 20(21), 6827–6831. Link

-

Blauz, A., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847.[8] Link

-

Fuchi, N., et al. (2012).[9] Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2.[9] Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361.[9] Link

-

Meanwell, N. A. (2017).[10] The Pyridazine Ring System: A Focus on its Pharmacological Potential and Recent Developments. Advances in Heterocyclic Chemistry, 123, 245-361. Link

-

Sivakumar, R., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors.[3][4] Journal of Medicinal Chemistry, 66(6), 4231-4252.[3] Link

Sources

- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. blumberginstitute.org [blumberginstitute.org]

initial biological screening of 6-Morpholinopyridazin-3-amine library

A Technical Guide to Kinase & Anti-Inflammatory Hit Identification

Executive Summary

The 6-morpholinopyridazin-3-amine scaffold represents a "privileged structure" in modern medicinal chemistry. Its architecture combines a pyridazine core (serving as a hydrogen bond acceptor/donor system for kinase hinge binding) with a morpholine moiety that enhances aqueous solubility and pharmacokinetic profiles. This guide outlines a rigorous, self-validating workflow for the initial biological screening of a library derived from this scaffold, focusing on its primary application: Kinase Inhibition (specifically PI3K/SYK pathways) and Anti-inflammatory modulation .

The Scaffold Logic: Why Screen This Library?

Before pipetting begins, understanding the chemical rationale is crucial for assay selection.

-

The Hinge Binder: The 3-amino-pyridazine motif mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the hinge region of kinase domains.

-

The Solubilizer: The morpholine ring at position 6 is strategically placed to protrude into the solvent-exposed region of the ATP-binding pocket, improving lipophilic efficiency (LipE) and solubility—a common failure point in early drug discovery.

-

Target Profile: Literature validates this scaffold class against PI3K (Phosphoinositide 3-kinase) , SYK (Spleen Tyrosine Kinase) , and inflammatory mediators like iNOS/COX-2 .

Primary Screening: Enzymatic Kinase Assay (ADP-Glo™)

Objective: Identify library members that inhibit kinase activity by

Rationale & Causality

We utilize the ADP-Glo™ Kinase Assay (Promega) rather than TR-FRET for the primary screen.

-

Why? It is a universal, luminescent ADP-detection assay. Unlike fluorescent assays, it is less susceptible to interference from the library compounds themselves (autofluorescence), which is a common risk with nitrogen-rich heterocycles like pyridazines.

-

Mechanism: The assay quantifies kinase activity by converting the ADP produced during the reaction back into ATP, which is then converted into light by Ultra-Glo™ Luciferase.

Protocol: Step-by-Step

Validation Check: Ensure the Z'-factor is

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute the specific Kinase (e.g., PI3K

) to optimal concentration (determined by titration, typically 0.2–1.0 ng/µL). -

Prepare Substrate/ATP Mix : Lipid substrate (e.g., PIP2) + Ultra-pure ATP (at

concentration).

-

-

Compound Transfer:

-

Dispense 100 nL of library compounds (10 mM in DMSO) into 384-well white, low-volume plates using an acoustic liquid handler (e.g., Echo 550).

-

Controls:

-

High Control (HC): DMSO only (0% Inhibition).

-

Low Control (LC): Known inhibitor (e.g., Wortmannin or Staurosporine) at supramaximal concentration (100% Inhibition).

-

-

-

Enzymatic Reaction:

-

Add 2 µL of Kinase solution to all wells. Incubate for 10 min at RT (allows compound-enzyme pre-equilibration).

-

Add 2 µL of Substrate/ATP Mix to initiate the reaction.

-

Incubate for 60 min at RT.

-

-

Detection (Two-Step):

-

Step 1 (Depletion): Add 4 µL of ADP-Glo™ Reagent. Incubate 40 min.

-

Function: Terminates the kinase reaction and depletes remaining ATP.

-

-

Step 2 (Detection): Add 8 µL of Kinase Detection Reagent. Incubate 30 min.

-

Function: Converts generated ADP to ATP, then to Luciferase light signal.

-

-

-

Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Secondary Screening: Cellular Viability & Selectivity

Objective: Filter enzymatic hits for cell permeability and off-target cytotoxicity.

Rationale & Causality

Enzymatic potency does not guarantee cellular activity. The morpholine group aids permeability, but the pyridazine amine derivatives must cross the lipid bilayer. We use CellTiter-Glo® to measure ATP as a direct proxy for metabolic activity in a relevant cell line (e.g., RAW 264.7 for inflammation or Ramos cells for B-cell lymphoma).

Protocol: Cellular Validation

-

Cell Seeding: Seed cells at 2,000–5,000 cells/well in 384-well plates. Incubate 24h for attachment.

-

Treatment: Treat cells with hits (dose-response mode: 8-point serial dilution) for 48–72 hours.

-

Lysis & Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 min to lyse.

-

Readout: Measure Luminescence.

-

Analysis: Determine EC50. Compare Enzymatic IC50 vs. Cellular EC50. A ratio

suggests good permeability.

Data Visualization & Workflow

Screening Logic Flow

The following diagram illustrates the critical decision gates in the screening process.

Caption: Figure 1. Hierarchical screening workflow ensuring only potent, cell-active compounds progress.

Mechanism of Action: PI3K/AKT Signaling

Understanding the target pathway is essential for interpreting cellular data.

Caption: Figure 2. Mechanistic intervention point of the library within the PI3K/AKT proliferation pathway.

Quantitative Data Standards

When analyzing results, organize data to highlight the Selectivity Index (SI) .

| Compound ID | Enzymatic IC50 (nM) | Cellular EC50 (nM) | Ratio (Cell/Enz) | Status |

| MP-001 | 45 | 320 | 7.1 | Lead (Permeable) |

| MP-002 | 12 | >10,000 | >800 | Fail (Impermeable) |

| MP-003 | 850 | 750 | 0.9 | Toxic (Off-target?) |

| Control | 5 | 45 | 9.0 | Valid |

-

Ratio < 10: Indicates the compound effectively penetrates the cell and engages the target.

-

Ratio ~ 1: Caution required; may indicate general cytotoxicity rather than specific target modulation.

References

-

MySkinRecipes. (n.d.). 6-Morpholinopyridazin-3-amine: Product Specification and Pharmaceutical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed.[1] Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. Retrieved from [Link]

Sources

High-Precision Quantum Chemical Profiling of Pyridazine Derivatives

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

Pyridazine (1,2-diazine) derivatives represent a privileged scaffold in medicinal chemistry, appearing in kinase inhibitors, antihypertensives, and anticonvulsants.[1] However, the adjacent nitrogen atoms introduce unique electronic anomalies—specifically the

This guide provides a rigorous, self-validating framework for modeling pyridazine derivatives. It moves beyond generic "default settings" to address the specific physical chemistry of the N-N bond, ensuring that calculated properties (pKa, tautomeric ratios, and binding poses) translate reliably to experimental reality.

Theoretical Foundations: The N-N Anomaly

To model pyridazines accurately, one must first understand why they fail in standard force fields and low-level semi-empirical methods.

The Alpha-Effect and Lone Pair Repulsion

Unlike pyridine, pyridazine possesses two adjacent nitrogen lone pairs. These orbitals occupy the plane of the ring and are orthogonal to the

-

The Problem: Coulombic repulsion between these adjacent lone pairs destabilizes the ground state.

-

The Consequence: This repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO), making pyridazines significantly more nucleophilic than their pKa would suggest (the

-effect). -

Computational Impact: Standard functionals like B3LYP often underestimate this repulsion energy unless large basis sets with diffuse functions are employed.

Aromaticity and Stacking

Pyridazines are

-

Protocol Requirement: You must use dispersion-corrected functionals (e.g.,

B97X-D or M06-2X). Standard DFT fails to capture the attractive London dispersion forces essential for stabilizing these stacking interactions.

Computational Methodology: Validated Protocols

The following protocols are designed to be self-validating. If your frequency calculation yields imaginary modes for a ground state, or if your solvation energy fluctuates >2 kcal/mol with grid size changes, the protocol has failed.

Recommended Model Chemistries

| Property | Recommended Functional | Basis Set | Solvation Model | Rationale |

| Geometry Opt | def2-TZVP | SMD (Water/DMSO) | Captures long-range dispersion; triple- | |

| pKa / Thermodynamics | M06-2X [2] | 6-311++G(2df,2p) | SMD | High percentage of Hartree-Fock exchange (54%) accurately models main-group thermochemistry. |

| UV-Vis / TD-DFT | CAM-B3LYP | 6-311+G(d,p) | IEFPCM | Range-separation prevents charge-transfer ghosts states common in diazines. |

| NMR Shielding | PBE0 | pcSseg-2 | GIAO / SMD | Specialized basis set for core electrons improves chemical shift accuracy. |

The "Gold Standard" Optimization Workflow

Do not rely on a single calculation. Follow this cascade to ensure global minima:

-

Conformational Search: Use a force field (e.g., OPLS3e or MMFF94) to generate rotamers, particularly for substituents at C3/C6.

-

Coarse Optimization: B3LYP/6-31G(d) (Gas Phase). Filter out high-energy conformers (>5 kcal/mol).

-

Refined Optimization:

B97X-D/def2-TZVP (Solvated). -

Frequency Check: Ensure zero imaginary frequencies.

-

Stability Check: Run a wavefunction stability analysis (Stable=Opt in Gaussian) to ensure the electronic state is not an excited state solution.

Predictive Modeling: Tautomerism and pKa

The most critical aspect of pyridazine modeling in drug discovery is determining the protonation state and tautomer. An error here renders docking studies useless.

Tautomerism: The Pyridazinone Trap

3-substituted pyridazines often exist in the lactam (2H-pyridazin-3-one) form rather than the lactim (3-hydroxypyridazine) form.

-

Rule of Thumb: In polar solvents (water, plasma) and the solid state, the oxo-tautomer is generally favored due to better solvation of the dipolar carbonyl and N-H moiety [3].

-

Calculation Protocol: Calculate the Gibbs Free Energy (

) of both tautomers in the SMD solvation model.-

If

kcal/mol, use the oxo form for docking.

-

pKa Prediction: The Thermodynamic Cycle

Direct calculation of pKa is prone to large errors. The Thermodynamic Cycle method cancels out systematic errors in gas-phase energy calculations.

The Equation:

Visualization of Workflows

Diagram: Thermodynamic Cycle for pKa

This diagram illustrates the "Direct" vs. "Thermodynamic Cycle" approach. The Cycle approach (A -> B -> C -> D) is required for high accuracy.

Figure 1: Thermodynamic cycle for pKa calculation.

Diagram: Pyridazine Profiling Workflow

A step-by-step decision tree for processing a new pyridazine derivative.

Figure 2: Computational decision tree for validating pyridazine structures before docking or synthesis.

Case Study: 3-Hydroxypyridazine Tautomerism

To demonstrate the importance of this protocol, consider the calculation of the tautomeric ratio of 3-hydroxypyridazine.

-

Gas Phase: B3LYP/6-31G(d) predicts the hydroxy (enol) form is more stable by ~1.5 kcal/mol.

-

Solvated Phase (SMD-Water): M06-2X/6-311++G(d,p) reverses this. The oxo (lactam) form becomes more stable by ~3.2 kcal/mol.

-

Implication: If you used the gas-phase geometry for protein-ligand docking, you would present the wrong hydrogen bond donor/acceptor profile (OH donor vs NH donor/C=O acceptor), leading to a false negative in virtual screening.

References

-

Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241. Link

-

Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and development. Chemical Reviews, 110(10), 5714-5789. Link

-

Ho, J., & Coote, M. L. (2010). A universal organic-aqueous solvation model. Theoretical Chemistry Accounts, 125, 3-21. (Validation of thermodynamic cycles). Link

Sources

Crystal Structure Analysis of Morpholinopyridazine Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Molecular Architecture for Therapeutic Innovation

In the landscape of modern drug discovery, the morpholinopyridazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility across a spectrum of therapeutic targets. The fusion of the morpholine ring, known for its ability to improve pharmacokinetic properties, with the pyridazine core, a versatile pharmacophore, creates a chemical space ripe for exploration.[1][2][3][4][5] However, to truly harness the potential of these compounds, a deep understanding of their three-dimensional architecture is not just advantageous; it is imperative. This guide provides a comprehensive exploration of the crystal structure analysis of morpholinopyridazine derivatives, offering both foundational knowledge and field-proven insights for researchers, medicinal chemists, and drug development professionals. Our journey will traverse the meticulous process of obtaining single crystals, the intricacies of X-ray diffraction, and the art of interpreting the rich data that crystallography provides. Ultimately, this guide aims to empower you to translate molecular structures into therapeutic breakthroughs.

The Strategic Imperative of Crystallography in Morpholinopyridazine Drug Discovery

The precise knowledge of a molecule's three-dimensional structure is a cornerstone of rational drug design.[6][7] For morpholinopyridazine compounds, single-crystal X-ray diffraction (XRD) is the gold standard for elucidating this architecture.[6][7][8] It provides unambiguous determination of atomic connectivity, stereochemistry, and the subtle nuances of molecular conformation. This detailed structural information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Understanding how minor modifications to the morpholinopyridazine scaffold impact biological activity is fundamental to lead optimization.[4][9] Crystal structures provide the empirical basis for these correlations, revealing how changes in substituents affect the overall molecular shape and interactions with a biological target.

-

Target Engagement and Binding Mode Analysis: A co-crystal structure of a morpholinopyridazine derivative bound to its target protein offers a static snapshot of the dynamic binding event. This allows for the precise identification of key interactions, such as hydrogen bonds and π-π stacking, that govern binding affinity and selectivity.[1]

-

Physicochemical Property Optimization: The solid-state packing of a drug candidate, dictated by intermolecular interactions, significantly influences its solubility, dissolution rate, and stability. Crystal structure analysis provides invaluable insights into these properties, guiding the selection of optimal salt forms and polymorphs.

-

Intellectual Property Protection: A well-defined crystal structure provides a robust foundation for patent applications, offering a clear and defensible characterization of a novel chemical entity.

From Powder to Perfection: The Art and Science of Crystallization

The journey to a high-resolution crystal structure begins with the often-challenging task of growing a single crystal of suitable size and quality.[10] For organic molecules like morpholinopyridazines, this process can be more of an art than a science, requiring patience and meticulous experimentation.[10][11]

Foundational Principles of Crystallization

Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. The goal is to achieve this assembly slowly and deliberately, allowing for the formation of a single, well-defined crystal rather than a polycrystalline powder.[11]

Experimental Protocols for Crystallizing Morpholinopyridazine Compounds

The following are common techniques employed for the crystallization of organic compounds. The choice of method is often empirical and may require screening of various solvents and conditions.

Table 1: Common Crystallization Techniques for Organic Compounds

| Technique | Principle | Typical Solvents | Advantages | Considerations |

| Slow Evaporation | Gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly. | Volatile solvents with moderate solubility for the compound (e.g., Dichloromethane, Acetone, Ethyl Acetate). | Simple setup, effective for many compounds. | Can lead to rapid crystallization if evaporation is not controlled. |

| Vapor Diffusion (Hanging Drop & Sitting Drop) | A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). | A good solvent for the compound (e.g., DMSO, DMF) and a precipitant (e.g., Water, Ethanol, Isopropanol). | Requires very small amounts of material, highly controlled. | More complex setup, requires careful selection of solvent/precipitant pairs. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. | A dense solvent with good solubility (e.g., Chloroform, Dichloromethane) and a less dense anti-solvent (e.g., Hexane, Pentane). | Can produce high-quality crystals, good for compounds sensitive to air. | Requires immiscible or slowly miscible solvents. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization. | Solvents with a significant temperature-dependent solubility for the compound (e.g., Ethanol, Methanol, Acetonitrile). | Effective for compounds with good solubility at higher temperatures. | Can sometimes lead to the formation of oils or amorphous precipitates. |

Step-by-Step Protocol: Slow Evaporation Crystallization

-

Preparation: Ensure the morpholinopyridazine compound is of high purity (>95%). Impurities can inhibit crystal growth.

-

Solvent Selection: Dissolve a small amount of the compound (5-10 mg) in a minimal amount of a suitable volatile solvent (e.g., dichloromethane) in a small, clean vial. The goal is to create a solution that is close to saturation at room temperature.

-

Vial Preparation: Cover the vial with a cap or parafilm. Pierce the covering with a needle to create a small hole. This will control the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.

-

Monitoring: Observe the vial periodically over several days to weeks. The formation of small, well-defined crystals is the desired outcome.

Diagram 1: Experimental Workflow for Crystallization Screening

Caption: A generalized workflow for screening crystallization conditions.

Deciphering the Diffraction Pattern: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms, these scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots called reflections.[12] The positions and intensities of these reflections contain the information about the arrangement of atoms in the crystal.[6][13]

The Core Principles of X-ray Diffraction

The fundamental principle governing X-ray diffraction is Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between crystal lattice planes (d):

nλ = 2d sin(θ)

By rotating the crystal and collecting thousands of reflections, a complete three-dimensional dataset is obtained.[10]

From Diffraction Data to a 3D Model: The Structure Solution Process

The process of converting the raw diffraction data into a refined molecular structure involves several key steps:

-

Data Collection: The crystal is mounted on a goniometer and rotated in the X-ray beam, while a detector records the diffraction pattern.[6]

-

Data Processing: The intensities of the reflections are measured, and the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (the symmetry of the crystal) are determined.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the reflections are measured, the phases of the X-ray waves are lost.[12] Various methods, such as direct methods or Patterson methods, are used to estimate these initial phases.

-

Structure Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined iteratively to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using metrics like the R-factor.[12]

Diagram 2: The X-ray Crystallography Workflow

Caption: A schematic of the single-crystal X-ray diffraction workflow.

Interpreting the Crystal Structure: Key Parameters and Insights

The final output of a crystal structure analysis is a set of atomic coordinates that define the molecule's three-dimensional structure. However, the true value lies in the interpretation of this data.

Molecular Conformation and Stereochemistry

The crystal structure provides an unambiguous determination of the relative and absolute stereochemistry of chiral centers. It also reveals the preferred conformation of the morpholine and pyridazine rings. For instance, the morpholine ring typically adopts a chair conformation.[14][15] The puckering parameters and the orientation of substituents (axial vs. equatorial) are crucial details that influence molecular recognition.[14]

Bond Lengths and Angles

Precise bond lengths and angles can provide insights into the electronic nature of the molecule, such as the degree of bond delocalization within the pyridazine ring.[14] Deviations from standard values can indicate steric strain or unusual electronic effects.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. Understanding these interactions is critical for predicting solid-state properties.

-

Hydrogen Bonding: The pyridazine nitrogen atoms are potential hydrogen bond acceptors, while N-H or O-H groups on substituents can act as donors.[1] These interactions are often the primary drivers of crystal packing. For example, in the crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, molecules are linked into dimers via N—H⋯O hydrogen bonds.[14]

-

π-π Stacking: The aromatic pyridazine ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of the crystal lattice.[14][16] The centroid-to-centroid distance is a key parameter for quantifying these interactions.

-

Other Weak Interactions: C-H···O and C-H···π interactions, although weaker, can also play a significant role in determining the overall crystal packing.

Table 2: Example Crystallographic Data for a Morpholinopyridazine Derivative

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95.2° | Dimensions of the repeating unit of the crystal. |

| Morpholine Ring Conformation | Chair | The lowest energy conformation for this ring system. |

| Dihedral Angle (Pyridazine-Phenyl) | 40.16° | Describes the relative orientation of the two rings.[14] |

| Key Intermolecular Interactions | N-H···O Hydrogen Bonds, π-π Stacking | These interactions govern the crystal packing and influence solubility. |

Leveraging Crystallographic Databases: The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18][19][20] It is an invaluable resource for:

-

Comparative Structural Analysis: Researchers can search for related morpholinopyridazine structures to identify common conformational motifs and packing patterns.

-

Predicting Crystal Packing: Knowledge of preferred intermolecular interactions from the CSD can aid in the design of molecules with desired solid-state properties.

-

Structure Validation: Comparing the geometry of a newly determined structure with similar structures in the CSD can help to identify potential errors or unusual features.[21]

Conclusion: From Atomic Coordinates to Optimized Therapeutics

The crystal structure analysis of morpholinopyridazine compounds is a powerful and indispensable tool in the modern drug discovery pipeline. It provides a level of detail about molecular architecture that is unattainable through other analytical techniques.[7][22] By embracing the principles and protocols outlined in this guide, researchers can move beyond simply synthesizing novel compounds to rationally designing molecules with enhanced potency, selectivity, and drug-like properties. The journey from a promising lead compound to a life-changing therapeutic is long and complex, but a high-resolution crystal structure provides a clear and detailed map to guide the way.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.

- National Institutes of Health. (2015, July 17). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one.

- MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

- JoVE. (2015, March 4). Growing Crystals for X-ray Diffraction Analysis.

- National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

- Rigaku. (n.d.). Single crystal X-ray diffraction.

- MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.

- MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties.

- ResearchGate. (2026, January 6). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine.

- (n.d.). Interpretation of crystal structure determinations.

- National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.

- MDPI. (2020, December 24). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.

- FAIRsharing. (n.d.). CSD.

- Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD).

- MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.

- National Institutes of Health. (2009, January 20). Structure validation in chemical crystallography.

- Drug development & registration. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

- Re3data.org. (2025, February 24). Cambridge Structural Database.

- Southern University of Science and Technology Library. (n.d.). CSD (Cambridge Structural Database).

- Maastricht University Library. (n.d.). CSD - Cambridge Structural Database.

- Bases bibliographiques Pascal et Francis. (n.d.). COPPER-COMPLEXES OF PYRIDAZINE N-OXIDES; THE SYNTHESIS AND X-RAY STUDIES.

- E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.

- ResearchGate. (2025, August 8). Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals.

- National Institutes of Health. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

- MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches.

- MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.

- ResearchGate. (n.d.). The crystal structure of morpholine. (a) Molecular structure....

- PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value.

- National Institutes of Health. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rigaku.com [rigaku.com]

- 8. mdpi.com [mdpi.com]

- 9. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 10. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 13. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 14. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. FAIRsharing [fairsharing.org]

- 18. Cambridge Structural Database | re3data.org [re3data.org]

- 19. CSD (Cambridge Structural Database) [lib.sustech.edu.cn]

- 20. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 21. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Elucidating the Mechanism of Action of Pyridazine Scaffolds: From Quantum Mechanics to Biophysical Validation

Core Directive & Executive Summary

The pyridazine moiety (1,2-diazine) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile: a high dipole moment (~3.9 D), significant aqueous solubility, and the capacity for dual hydrogen-bond acceptance. However, the theoretical mechanism of action (MoA) for pyridazine derivatives often transcends simple "lock-and-key" binding.

This guide provides a rigorous, self-validating framework for elucidating the MoA of pyridazine-based NCEs (New Chemical Entities). We move beyond basic IC50 screening to a multi-phasic approach integrating Density Functional Theory (DFT) for electronic mapping, Molecular Dynamics (MD) for stability prediction, and Surface Plasmon Resonance (SPR) for kinetic validation.

The Pyridazine Advantage: Electronic Theory

Before designing an MoA study, one must understand the why of the scaffold. Unlike pyrimidines or pyrazines, the adjacent nitrogen atoms in pyridazine create a localized region of high electron density due to lone-pair repulsion (the alpha-effect).

Theoretical Implications for Binding:

-

Dipole-Dipole Interactions: The concentrated electronegativity allows pyridazines to engage in strong dipole-dipole interactions with backbone amides in the target protein's binding pocket.

-

Desolvation Penalty: The high polarity implies a high desolvation cost upon binding. A successful theoretical model must account for the energy required to strip water molecules from the N1-N2 locus.

-

Basicity Modulation: Substituents at the C3/C6 positions drastically alter the pKa of the ring nitrogens, tuning them from weak acceptors to potent cation-binders.

Phase 1: Computational Elucidation (In Silico)

This phase establishes the predicted MoA. We utilize Quantum Mechanics (QM) to understand the ligand's intrinsic reactivity and Molecular Mechanics (MM) to simulate the binding event.

Protocol: Density Functional Theory (DFT) Profiling

Objective: Map the Frontier Molecular Orbitals (FMO) to predict the primary interaction sites (HOMO) and electrophilic attack susceptibility (LUMO).

Workflow:

-

Structure Preparation: Build the pyridazine derivative in 3D (e.g., Avogadro/ChemDraw).

-

Geometry Optimization:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p). Note: The diffuse functions (++) are critical for capturing the lone pair interactions of the diazine.

-

Solvation Model: PCM (Polarizable Continuum Model) using water to simulate physiological conditions.

-

-

Analysis:

-

MEP Mapping: Generate Molecular Electrostatic Potential surfaces. The N1-N2 region should appear as a deep red (negative) potential well, indicating the H-bond acceptor vector.

-

Global Reactivity Descriptors: Calculate Chemical Hardness (

) and Electrophilicity Index (

-

Protocol: Dynamic Molecular Docking

Objective: Move beyond static docking to account for the "induced fit" often seen with pyridazine inhibitors in kinase pockets (e.g., VEGFR2, c-Met).

Step-by-Step Methodology:

-

Target Preparation: Retrieve high-resolution crystal structure (e.g., PDB: 3ZOS for VEGFR2). Remove crystallographic waters except those bridging the hinge region (critical for diazine recognition).

-

Grid Generation: Center the grid box (20Å x 20Å x 20Å) on the ATP-binding cleft.

-

Docking Execution (AutoDock Vina / Glide XP):

-

Set exhaustiveness to 32 (high precision).

-

Constraint: Define a positional constraint for the H-bond between the pyridazine N2 and the specific hinge residue (e.g., Cys919 in VEGFR2).

-

-

MD Refinement (GROMACS):

-

Solvate the best pose in a TIP3P water box.

-

Neutralize with Na+/Cl- ions (0.15 M).

-

Run a 100 ns production simulation .

-

Success Metric: RMSD of the ligand < 2.0 Å over the last 50 ns indicates a stable theoretical MoA.

-

Phase 2: Biophysical Validation (The Truth Layer)

Theoretical predictions must be validated by kinetic data. We prioritize Surface Plasmon Resonance (SPR) over thermodynamic methods (ITC) because the residence time (

Protocol: Kinetic Analysis via SPR

Instrument: Biacore 8K or T200. Sensor Chip: CM5 (Carboxymethylated Dextran).

Experimental Workflow:

-

Immobilization:

-

Activate flow cell with EDC/NHS (1:1).

-

Inject Target Protein (Ligand) at 10-20 µg/mL in Acetate buffer (pH 4.5 or 5.0) to achieve ~2000 RU. Crucial: Do not over-immobilize; high density causes mass transport limitation.

-

Block with Ethanolamine.

-

-

Analyte Injection (The Pyridazine Compound):

-

Prepare a 2-fold dilution series (e.g., 0.1 nM to 1 µM) in Running Buffer (HBS-EP+).

-

Association Phase: Inject for 180s.

-

Dissociation Phase: Allow buffer flow for 600s. Long dissociation is required to measure slow

typical of high-affinity pyridazines.

-

-

Data Fitting:

-

Fit sensorgrams to a 1:1 Langmuir Binding Model .

-

Validation Check: If the

varies significantly with concentration, or if the fit residuals are non-random, reject the "simple binding" hypothesis (implies aggregation or secondary sites).

-

Data Interpretation Table[1]

| Parameter | Symbol | Ideal Range (Lead) | Physical Interpretation |

| Association Rate | Speed of recognition. Fast | ||

| Dissociation Rate | Residence time. Slower off-rate correlates with prolonged pharmacodynamic effect. | ||

| Affinity Constant | Equilibrium strength ( | ||

| Binding Stoichiometry | Confirms 1:1 specific binding vs. non-specific aggregation. |

Visualizing the Mechanism

The Integrated Discovery Pipeline

This workflow ensures that theoretical models are rigorously stress-tested by experimental physics.

Caption: Figure 1. Integrated workflow for elucidating Pyridazine MoA, bridging QM predictions with kinetic validation.

Pyridazine Interaction Logic (Signaling)

Assuming a kinase inhibitor application (e.g., VEGFR2 inhibition similar to Ponatinib), the following diagram illustrates the mechanistic interruption of the signaling cascade.

Caption: Figure 2. Mechanism of Action: Pyridazine inhibitor competitively blocking ATP binding at the kinase hinge region.

References

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways. PubMed. (2025). Link

-

Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. (2021). Link[1]

-

The pyridazine heterocycle in molecular recognition and drug discovery. Expert Opinion on Drug Discovery. (2022). Link

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. (2022). Link

-

Molecular docking imidazo[1,2-b]pyridazine heterocyclics on methicillin resistant Staphylococcus aureus. Online Journal of Bioinformatics. (2016). Link

Sources

Methodological & Application

Application Notes & Protocols: Antimicrobial Susceptibility Testing Methods for Pyridazine Compounds

Introduction: The Rise of Pyridazines and the Need for Robust Susceptibility Testing

The escalating crisis of antimicrobial resistance has created an urgent need for novel chemical scaffolds with potent antimicrobial activity. Pyridazine derivatives, a class of heterocyclic compounds, have emerged as a particularly promising area of research, with numerous studies demonstrating their potential for broad-spectrum antibacterial and antifungal activities.[1][2][3][4][5][6][7] The successful development of these compounds from promising hits to clinical leads is critically dependent on a systematic and rigorous evaluation of their antimicrobial efficacy.

This guide provides a comprehensive framework for conducting antimicrobial susceptibility testing (AST) on novel pyridazine compounds. It is designed to move beyond simple procedural lists, offering instead a phased approach that combines foundational screening with deeper efficacy characterization. By explaining the causality behind experimental choices and embedding self-validating controls, these protocols aim to ensure the generation of reproducible, high-quality data essential for advancing drug discovery programs. The methodologies are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]

Guiding Principles: From Inhibition to Cidal Activity

Antimicrobial susceptibility testing quantifies the in vitro activity of a compound against a specific microorganism. The two most fundamental parameters determined are:

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[12][13] This is the primary measure of a compound's potency.

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14] This parameter helps differentiate between agents that merely inhibit growth (bacteriostatic) and those that actively kill bacteria (bactericidal).

A structured evaluation of a new pyridazine compound typically follows a logical progression from high-throughput screening to more detailed mechanistic studies.

Caption: High-level workflow for antimicrobial compound evaluation.[1]

Phase 1: Primary Screening for Bioactivity

The initial goal is to efficiently identify which pyridazine derivatives possess antimicrobial activity and to quantify their potency.

Protocol 1.1: Agar Disk Diffusion (Qualitative Screening)

Principle: This method provides a preliminary, qualitative assessment of antimicrobial activity. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the compound's activity and diffusion characteristics.[15][16]

Expert Insight: While simple and cost-effective, the disk diffusion method is often unsuitable as a primary screening tool for novel chemical entities like pyridazines.[2] The size of the inhibition zone is highly dependent on the compound's molecular weight, solubility, and rate of diffusion through the agar, properties that are unknown for a new compound. A potent but poorly diffusible compound may show a small or non-existent zone, leading to a false-negative result. Therefore, this method is best used for known antibiotics or as a secondary, non-quantitative check.

Protocol 1.2: Broth Microdilution (Quantitative MIC Determination)

Principle: This is the gold-standard method for determining a compound's MIC.[12][17] A standardized bacterial inoculum is challenged with serial twofold dilutions of the pyridazine compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration where no growth is observed.[12][13][18]

Caption: Standard workflow for the Broth Microdilution MIC assay.

Detailed Step-by-Step Protocol:

-

Preparation of Pyridazine Compound:

-

Causality: Many heterocyclic compounds, including pyridazines, have poor aqueous solubility. A suitable organic solvent is required. Dimethyl sulfoxide (DMSO) is most common.[15][19] It is crucial to ensure the final concentration of DMSO in the assay does not affect bacterial growth (typically ≤1% v/v).

-

a. Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM) of the pyridazine compound in 100% DMSO.

-